(2E)-2-[(3,4-dimethylphenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(3,4-dimethylphenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3,4-dimethylphenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves the following steps:
Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thioamide and an α,β-unsaturated carbonyl compound.
Introduction of the Imino Group: The imino group can be introduced via a condensation reaction between an amine and an aldehyde or ketone.
Functionalization of the Phenyl Rings: The dimethyl and ethoxy groups on the phenyl rings can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl rings.
Reduction: Reduction reactions could target the imino group, converting it to an amine.
Substitution: The phenyl rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under acidic or basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the substituents introduced.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-2-[(3,4-dimethylphenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require further research.
Comparison with Similar Compounds
Similar Compounds
Thiazinane Derivatives: Compounds with similar thiazinane ring structures.
Imino Compounds: Compounds containing imino groups.
Phenyl Derivatives: Compounds with substituted phenyl rings.
Uniqueness
The unique combination of functional groups in (2E)-2-[(3,4-dimethylphenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H25N3O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)imino-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C22H25N3O3S/c1-5-28-18-8-6-7-16(12-18)23-21(27)19-13-20(26)25(4)22(29-19)24-17-10-9-14(2)15(3)11-17/h6-12,19H,5,13H2,1-4H3,(H,23,27) |
InChI Key |
HSKCYUWMNBVJQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=C(C=C3)C)C)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.